1-Acetyl-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

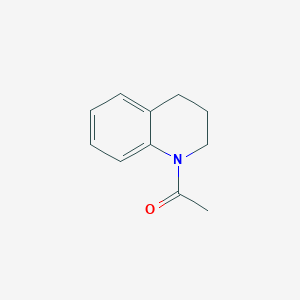

1-Acetyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C11H13NO. It is a derivative of tetrahydroquinoline, featuring an acetyl group at the nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science .

Mecanismo De Acción

Target of Action

Tetrahydroquinolines, a family of compounds to which 1-acetyl-1,2,3,4-tetrahydroquinoline belongs, are known to be involved in a wide range of applications, including pharmaceutical agents . They are key structural motifs in many bioactive natural products and pharmaceutical agents .

Mode of Action

The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

The synthesis of tetrahydroquinolines is known to involve cascade reactions, which are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .

Result of Action

Tetrahydroquinolines are known to have notable biological activity and are used in various applications, including as pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .

Análisis Bioquímico

Biochemical Properties

Tetrahydroquinolines, a broader class of compounds to which 1-Acetyl-1,2,3,4-tetrahydroquinoline belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Tetrahydroquinolines, a broader class of compounds to which this compound belongs, have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Molecular Mechanism

Tetrahydroquinolines, a broader class of compounds to which this compound belongs, have been synthesized through various reactions, including the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline scaffold . The acetylation of the resulting tetrahydroquinoline with acetic anhydride yields this compound .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of quinoline derivatives under controlled conditions. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution: It can undergo electrophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tungsten catalysts.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles like alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Substituted tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

1-Acetyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the acetyl group.

Quinoline: The fully aromatic counterpart of tetrahydroquinoline.

Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

Uniqueness: 1-Acetyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Actividad Biológica

1-Acetyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core with an acetyl group at the first position. This structural configuration is significant as it influences the compound's chemical reactivity and biological properties. The presence of the acetyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways.

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing physiological responses.

- Cellular Pathway Alteration : By interacting with key proteins involved in cellular signaling pathways, it can lead to altered gene expression and cellular function .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance:

- Amebicidal Activity : Compounds derived from tetrahydroquinolines have demonstrated effectiveness against Entamoeba criceti, a model for intestinal amebiasis. In studies involving hamsters infected with this parasite, certain derivatives cleared the infection at doses as low as 0.78 mg/kg/day over three days .

| Compound | Dose (mg/kg/day) | Efficacy |

|---|---|---|

| Dichloroacetyl derivative | 3.12 | Complete clearance |

| Dichloroacetyl derivative | 1.56 | Complete clearance |

| Other derivatives | 0.78 | Complete clearance |

Antinociceptive Effects

In pharmacological studies focusing on pain relief, this compound has been evaluated for its antinociceptive properties. The compound was administered intraperitoneally in varying doses (1 mg/kg to 10 mg/kg), demonstrating significant increases in tail withdrawal latencies in animal models . This suggests potential applications in pain management therapies.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Study on Pain Relief : A study published in Frontiers in Pharmacology demonstrated that N-acetylation of tetrahydroquinoline derivatives enhanced their binding affinity for opioid receptors. This modification resulted in increased antinociceptive efficacy compared to non-acetylated counterparts .

- Antimicrobial Efficacy : Research presented at various organic chemistry meetings has focused on synthesizing new derivatives of tetrahydroquinolines and evaluating their antimicrobial activities against resistant pathogens .

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWLNRQGJSQRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324444 | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4169-19-1 | |

| Record name | Kyuzol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.